molecular formula C11H14F2OS B12645565 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide CAS No. 1443335-25-8

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide

Katalognummer: B12645565
CAS-Nummer: 1443335-25-8
Molekulargewicht: 232.29 g/mol
InChI-Schlüssel: MYZAPVPARZHPFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is an organic compound with the molecular formula C11H14F2OS. This compound is characterized by the presence of a butoxy group, two fluorine atoms, and a methyl sulfide group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and iso-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-iso-Butoxy-4-fluorophenyl methyl sulfide
  • 3-iso-Butoxy-4,5-dichlorophenyl methyl sulfide
  • 3-iso-Butoxy-4,5-dimethylphenyl methyl sulfide

Uniqueness

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is unique due to the presence of both butoxy and difluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

1443335-25-8

Molekularformel

C11H14F2OS

Molekulargewicht

232.29 g/mol

IUPAC-Name

1,2-difluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C11H14F2OS/c1-7(2)6-14-10-5-8(15-3)4-9(12)11(10)13/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

MYZAPVPARZHPFS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C(=CC(=C1)SC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.